![molecular formula C11H16N2O5 B2704969 3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid CAS No. 1334491-40-5](/img/structure/B2704969.png)

3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

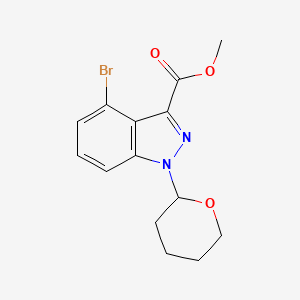

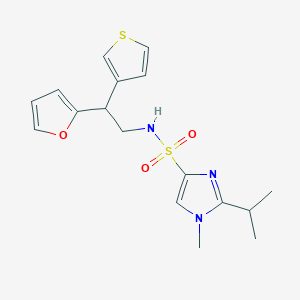

The compound “3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. The molecule also contains a tert-butoxycarbonyl (BOC) group, which is a common protecting group used in organic synthesis, particularly for amines .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by its functional groups. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation. The BOC group could be removed under acidic conditions to reveal the free amine .Applications De Recherche Scientifique

Drug Discovery and Medicinal Chemistry

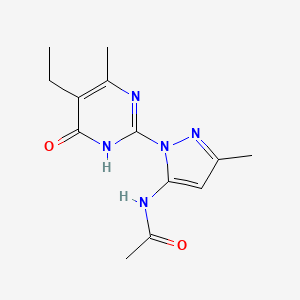

Isoxazole derivatives serve as privileged scaffolds in drug discovery due to their diverse biological activities. Let’s explore some key applications:

Anticancer Activity: Functionalized isoxazole derivatives exhibit promising anticancer properties. Researchers have explored their potential as HDAC inhibitors, which play a crucial role in cancer therapy. Isoxazole-containing compounds may interfere with histone deacetylase enzymes, leading to altered gene expression and cell cycle regulation .

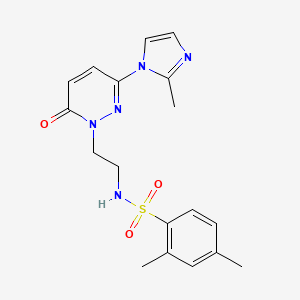

Antioxidant Properties: Certain isoxazole derivatives demonstrate antioxidant activity. These compounds scavenge free radicals and protect cells from oxidative stress. Their antioxidant potential makes them relevant in the context of health and disease prevention .

Antibacterial and Antimicrobial Agents: Isoxazole-based molecules have been investigated for their antibacterial and antimicrobial effects. By targeting specific bacterial enzymes or cell structures, these compounds could contribute to combating infections and drug-resistant pathogens .

Peptide Synthesis

Beyond drug discovery, isoxazole derivatives find applications in peptide synthesis:

Unnatural Amino Acids: Researchers have explored 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) as a novel unnatural amino acid. Its incorporation into peptides can lead to the development of bioactive peptides with unique properties .

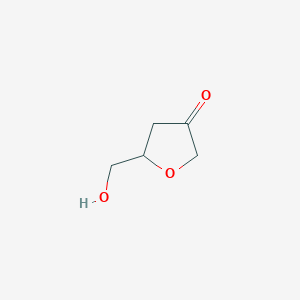

Solid-Phase Peptide Synthesis: AMIA has been investigated for use in solid-phase peptide synthesis. This approach allows efficient assembly of peptides on solid supports, facilitating the creation of diverse peptide libraries for biological studies .

Ionic Liquids

Additionally, tert-Butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) derived from isoxazole-containing amino acids have been prepared. These room-temperature ionic liquids serve as starting materials for dipeptide synthesis, offering an alternative approach to peptide bond formation .

Safety and Hazards

Mécanisme D'action

Mode of Action

It is known that isoxazole derivatives can be synthesized by the 1,3-dipolar cycloaddition reaction . This might suggest that the compound could interact with its targets through similar mechanisms, leading to changes in the biological system.

Result of Action

It is known that isoxazole derivatives have been associated with various biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level .

Action Environment

It is known that the synthesis of isoxazole derivatives can be influenced by various factors, including the presence of catalysts . This suggests that the compound’s action could potentially be influenced by environmental conditions.

Propriétés

IUPAC Name |

3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,2-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5/c1-6(12-10(16)18-11(2,3)4)8-7(9(14)15)5-17-13-8/h5-6H,1-4H3,(H,12,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMOIJLBWDZLREU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NOC=C1C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-((tert-Butoxycarbonyl)amino)ethyl)isoxazole-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-indole-2-carboxamide](/img/structure/B2704891.png)

![2-{2-[(2-Methoxyphenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B2704894.png)

![N-(3-chlorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2704897.png)

methanone](/img/structure/B2704899.png)

![3-Methylidene-1-[(1,3-oxazol-4-yl)methyl]piperidine](/img/structure/B2704900.png)

![(4-(2-chlorophenyl)piperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone](/img/structure/B2704904.png)

![(5-Bromopyridin-3-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2704907.png)

![N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide](/img/structure/B2704908.png)